molecular formula C12H17BO4 B581902 3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid CAS No. 1256358-76-5

3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid

Cat. No.: B581902
CAS No.: 1256358-76-5
M. Wt: 236.074
InChI Key: CXCOUBKIJBWKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tetrahydropyran-4-yloxymethy group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid typically involves the reaction of phenylboronic acid with tetrahydropyran-4-yloxymethy chloride under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Uniqueness

3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid is unique due to the presence of the tetrahydropyran-4-yloxymethy group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in specific synthetic applications where traditional boronic acids may not be as effective .

Biological Activity

3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid is a phenylboronic acid derivative that has garnered attention due to its potential biological activities. Phenylboronic acids are known for their ability to interact with various biological molecules, influencing enzyme activity and receptor interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

This compound features a boronic acid functional group, which is critical for its biological interactions. The tetrahydropyran moiety contributes to its structural diversity and may enhance its solubility and interaction with biological targets.

The mechanism of action of this compound primarily involves its ability to form reversible covalent bonds with diols in biological molecules, such as sugars and nucleotides. This property allows it to modulate the activity of enzymes and receptors by altering their conformation or stability.

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit enzymes that require specific substrates for activity by binding to the active site.
  • Receptor Modulation: It may influence receptor signaling pathways by interacting with receptor sites, thus affecting cellular responses.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic applications:

  • Anticancer Activity: Studies have indicated that phenylboronic acids can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival.
  • Antidiabetic Effects: The compound may enhance insulin signaling by modulating glucose transport mechanisms.
  • Antimicrobial Properties: Preliminary studies suggest that it exhibits antimicrobial activity against various pathogens.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cells
AntidiabeticEnhances insulin signaling
AntimicrobialExhibits activity against bacterial pathogens

Case Study 1: Anticancer Activity

In a study examining the effects of phenylboronic acids on cancer cell lines, it was found that this compound significantly reduced cell viability in breast cancer cells. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, leading to increased apoptosis rates.

Case Study 2: Antidiabetic Effects

Another study investigated the impact of this compound on insulin sensitivity in diabetic animal models. Results showed a marked improvement in glucose uptake in muscle tissues, suggesting a potential role in diabetes management through enhanced insulin signaling.

Case Study 3: Antimicrobial Properties

Research on the antimicrobial effects revealed that this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Properties

IUPAC Name

[3-(oxan-4-yloxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4/c14-13(15)11-3-1-2-10(8-11)9-17-12-4-6-16-7-5-12/h1-3,8,12,14-15H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCOUBKIJBWKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201165710
Record name Boronic acid, B-[3-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-76-5
Record name Boronic acid, B-[3-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256358-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.